8-Bromoinosine

Catalog No.
S823383
CAS No.
55627-73-1
M.F
C10H11BrN4O5
M. Wt
347.12
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoinosine

CAS Number

55627-73-1

Product Name

8-Bromoinosine

IUPAC Name

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H11BrN4O5

Molecular Weight

347.12

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1

SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Structure and Properties

-Bromoinosine (8-Br-inosine) is a modified nucleoside where a bromine atom is attached to the 8th position of the adenine ring structure of inosine. Inosine itself is a naturally occurring purine nucleoside found in RNA. Little information is available on the specific properties of 8-Bromoinosine, although it likely shares some similarities with inosine, such as the ability to participate in hydrogen bonding.

Potential Applications

Research into 8-Bromoinosine is limited, but there are a few potential areas of scientific exploration:

  • Adenosine Receptor Ligand Development: Studies suggest that modifications at the 8th position of the adenine ring can influence interaction with adenosine receptors. A study investigating 8-Bromo-9-alkyl adenine derivatives found that the presence of bromine at the 8th position increased affinity for A2A and A2B adenosine receptor subtypes, suggesting 8-Bromoinosine could be a starting point for developing new receptor ligands [].
  • Nucleoside Analog Research: 8-Bromoinosine can be used as a tool in research on nucleoside metabolism and function. Modified nucleosides can be incorporated into nucleic acids and studied to understand their impact on cellular processes [].

Purity

97%min

XLogP3

-1.1

Dates

Modify: 2023-08-15

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